2-Cyclopropyl-4-methylaniline
CAS No.:
VCID: VC13403132
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Cyclopropyl-4-methylaniline is an organic compound with the molecular formula CHN. It is a derivative of aniline, featuring a cyclopropyl group and a methyl group attached to a benzene ring. This compound is of interest due to its unique chemical properties and potential applications in synthetic chemistry. SynthesisThe synthesis of 2-Cyclopropyl-4-methylaniline typically involves the cyclopropylation of 4-methylaniline. A common method includes reacting 4-methylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate under reflux conditions in an organic solvent like toluene. Industrial production follows similar synthetic routes but on a larger scale, utilizing high-purity reagents and optimized conditions for improved yield and purity. Applications and Research Findings2-Cyclopropyl-4-methylaniline is of interest in various fields due to its potential interactions with biological targets. While detailed pathways and targets require further investigation, preliminary studies suggest that compounds with similar structures may interact with enzymes such as cytochrome P450, which are crucial for drug metabolism. Understanding these interactions is vital for assessing pharmacokinetics and toxicity profiles. Similar CompoundsSeveral compounds share structural similarities with 2-Cyclopropyl-4-methylaniline, including:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 2-Cyclopropyl-4-methylaniline | ||||||||||||
Molecular Formula | C10H13N | ||||||||||||
Molecular Weight | 147.22 g/mol | ||||||||||||
IUPAC Name | 2-cyclopropyl-4-methylaniline | ||||||||||||
Standard InChI | InChI=1S/C10H13N/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4,11H2,1H3 | ||||||||||||
Standard InChIKey | BMVJHYOOJJLVPJ-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=CC(=C(C=C1)N)C2CC2 | ||||||||||||
Canonical SMILES | CC1=CC(=C(C=C1)N)C2CC2 | ||||||||||||
PubChem Compound | 62489977 | ||||||||||||
Last Modified | Jan 05 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume